molecular formula C22H26ClN5O2 B2525403 3-(3-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-25-6

3-(3-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2525403
CAS No.: 876151-25-6
M. Wt: 427.93
InChI Key: UZNOOOQWRNZRJC-UHFFFAOYSA-N
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Description

The compound is a derivative of purine, a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring . Purines, including substances such as caffeine, xanthine, theobromine, are part of many biological compounds .


Molecular Structure Analysis

The compound likely contains a purine core, which is a bicyclic molecule made up of a pyrimidine ring fused to an imidazole ring . The specific substituents at various positions in the molecule would give it its unique properties.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. For example, compounds with similar structures have been used in Suzuki reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, purines are generally soluble in water and other polar solvents .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The research on purine derivatives, including those structurally related to "3-(3-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione," focuses on synthesizing novel compounds with potential biological activities. For instance, studies on the synthesis and photochemical behavior of pyrimidinediones highlight the chemical reactivity and potential for creating bioactive molecules (Shorunov et al., 2018). Similarly, research into the structural properties and synthesis of cyclohexane-1,3-diones outlines the foundational approaches for generating a wide array of bioactive compounds, demonstrating the versatility of these chemical frameworks (Sharma et al., 2021).

Biological Applications and Drug Discovery

Purine derivatives have been extensively studied for their potential therapeutic applications. Research into substituted pyrimidinediones has explored their anti-inflammatory properties, suggesting potential utility in treating chronic inflammatory conditions (Kaminski et al., 1989). Additionally, the development of multi-target drugs based on purine derivatives for neurodegenerative diseases highlights the strategic approach to drug discovery that targets multiple pathological pathways simultaneously (Koch et al., 2013).

Chemical Modifications and Functionalization

The synthesis of novel purine-diones and their analysis for anticancer activity illustrate the ongoing efforts to modify purine scaffolds for enhanced biological efficacy. Such studies are critical for identifying new therapeutic agents against various cancers (Hayallah, 2017). Research into the synthesis of enantiomerically pure cyclohexenyl and cyclohexyl purines further demonstrates the importance of stereochemistry in the biological activity of purine derivatives, with implications for the development of selective inhibitors for HIV and other diseases (Rosenquist Å et al., 1996).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, some purine derivatives have various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound in more detail. This could include exploring its potential biological activities and how it could be used in the development of new drugs .

Properties

IUPAC Name

3-[(3-chlorophenyl)methyl]-9-cyclohexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN5O2/c1-25-19-18(20(29)28(22(25)30)14-15-7-5-8-16(23)13-15)27-12-6-11-26(21(27)24-19)17-9-3-2-4-10-17/h5,7-8,13,17H,2-4,6,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNOOOQWRNZRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC(=CC=C3)Cl)N4CCCN(C4=N2)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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